1-(4-cyanophenyl)-N,N-diethylmethanesulfonamide chemical properties
1-(4-cyanophenyl)-N,N-diethylmethanesulfonamide chemical properties
An In-depth Technical Guide to 1-(4-cyanophenyl)-N,N-diethylmethanesulfonamide
Disclaimer: Direct experimental data for 1-(4-cyanophenyl)-N,N-diethylmethanesulfonamide is not extensively available in public literature. This guide has been compiled by a Senior Application Scientist, synthesizing data from structurally related analogs and established principles of chemical reactivity and spectroscopy to provide a predictive and practical overview for research and development purposes.
Introduction and Overview
1-(4-cyanophenyl)-N,N-diethylmethanesulfonamide is a multifaceted organic compound featuring a polar nitrile, a stable sulfonamide linker, and a lipophilic N,N-diethyl group. This unique combination of functional groups makes it a compound of interest in medicinal chemistry and materials science. The cyanophenyl moiety is a well-recognized pharmacophore in various enzyme inhibitors, while the sulfonamide group is a cornerstone of numerous therapeutic agents. The benzylic positioning of the sulfonamide suggests potential applications as a synthetic intermediate, leveraging the reactivity of the C-N bond in cross-coupling reactions.[1][2]
This guide provides a comprehensive technical profile of the molecule, including its structure, predicted physicochemical and spectroscopic properties, a plausible synthetic route, and an expert analysis of its potential applications and reactivity.
Chemical Identity and Structure
Nomenclature and Identifiers
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Systematic IUPAC Name: 1-(4-cyanophenyl)-N,N-diethylmethanesulfonamide
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Alternative Name: 4-((diethylamino)sulfonylmethyl)benzonitrile
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Common Synonyms: N,N-Diethyl-4-cyanobenzylsulfonamide
Chemical Structure
The molecular structure consists of a central methanesulfonamide core where the sulfur atom is bonded to a methylene bridge, which in turn is attached to a para-substituted cyanophenyl ring. The nitrogen atom of the sulfonamide is disubstituted with two ethyl groups.
Caption: 2D Structure of 1-(4-cyanophenyl)-N,N-diethylmethanesulfonamide.
Physicochemical Properties (Predicted)
The following properties are estimated based on computational models and data from analogous structures, such as N,N-dimethyl and other sulfonamide derivatives.
| Property | Predicted Value | Notes / Reference Analog |
| Molecular Formula | C₁₂H₁₆N₂O₂S | Calculated from structure |
| Molecular Weight | 252.33 g/mol | Calculated from formula |
| Appearance | White to off-white solid | Typical for sulfonamides |
| LogP (Octanol/Water) | ~1.5 - 2.5 | Estimated; higher than dimethyl analog due to ethyl groups |
| Boiling Point | > 350 °C at 760 mmHg | Extrapolated from similar structures |
| Hydrogen Bond Acceptors | 4 (2x Sulfonyl O, 1x Nitrile N, 1x Sulfonamide N) | Calculated |
| Hydrogen Bond Donors | 0 | Calculated |
| Rotatable Bonds | 5 | Calculated |
Proposed Synthesis and Experimental Protocol
The synthesis of this molecule can be logically achieved via a two-step process starting from commercially available 4-cyanobenzyl bromide. The causality behind this choice is the high reactivity of the benzylic bromide towards nucleophilic substitution, making it an ideal starting point.
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Protocol:
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Step 1: Synthesis of Sodium 4-cyanobenzylsulfonate
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Rationale: The Strecker sulfite alkylation is a classic and reliable method for converting an alkyl halide into a sulfonate salt.
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Procedure: To a solution of 4-cyanobenzyl bromide (1.0 eq) in a 1:1 mixture of ethanol and water, add sodium sulfite (1.2 eq).
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Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC until the starting bromide is consumed.
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Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
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The resulting aqueous solution can be cooled in an ice bath to precipitate the sodium 4-cyanobenzylsulfonate, which is then filtered, washed with cold water, and dried.
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Step 2: Synthesis of 4-Cyanobenzylsulfonyl Chloride
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Rationale: The sulfonate salt is converted to the more reactive sulfonyl chloride using a standard chlorinating agent like thionyl chloride or phosphorus pentachloride.
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Procedure: Suspend the dried sodium 4-cyanobenzylsulfonate (1.0 eq) in thionyl chloride (3.0-5.0 eq) and add a catalytic amount of N,N-dimethylformamide (DMF).
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Heat the mixture to reflux for 2-3 hours. The reaction should become a clear solution.
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Carefully remove the excess thionyl chloride under reduced pressure. The crude 4-cyanobenzylsulfonyl chloride is obtained as an oil or low-melting solid and should be used immediately in the next step due to its moisture sensitivity.
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Step 3: Synthesis of 1-(4-cyanophenyl)-N,N-diethylmethanesulfonamide
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Rationale: This is a standard nucleophilic substitution where diethylamine attacks the electrophilic sulfur of the sulfonyl chloride, forming the stable sulfonamide bond. The reaction is typically run in the presence of a non-nucleophilic base to quench the HCl byproduct.
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Procedure: Dissolve the crude 4-cyanobenzylsulfonyl chloride (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM).
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Cool the solution to 0 °C in an ice bath.
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Add a non-nucleophilic base, such as triethylamine or pyridine (1.5 eq), followed by the slow, dropwise addition of diethylamine (1.2 eq).
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
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Spectroscopic Profile (Predicted)
Spectroscopic analysis is critical for structure verification. The following is a prediction of the key spectral features.
¹H NMR Spectroscopy
(Predicted for CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.75 | Doublet (d) | 2H | Ar-H (ortho to -CN) | Deshielded by the electron-withdrawing nitrile group. |
| ~ 7.50 | Doublet (d) | 2H | Ar-H (ortho to -CH₂-) | Less deshielded than protons ortho to the nitrile. |
| ~ 4.30 | Singlet (s) | 2H | -CH₂ -S | Benzylic protons adjacent to the electron-withdrawing sulfonyl group. |
| ~ 3.25 | Quartet (q) | 4H | N-(CH₂ CH₃)₂ | Methylene protons of the ethyl groups, split by the adjacent methyl protons. |
| ~ 1.20 | Triplet (t) | 6H | N-(CH₂CH₃ )₂ | Methyl protons of the ethyl groups, split by the adjacent methylene protons. |
¹³C NMR Spectroscopy
(Predicted for CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 142 | Ar-C -CH₂ | Quaternary aromatic carbon attached to the benzylic group. |
| ~ 133 | Ar-C H (ortho to -CN) | Aromatic carbons deshielded by the nitrile. |
| ~ 130 | Ar-C H (ortho to -CH₂) | Aromatic carbons attached to the methylene. |
| ~ 118 | -C ≡N | Characteristic shift for a nitrile carbon. |
| ~ 112 | Ar-C -CN | Quaternary aromatic carbon bearing the nitrile group. |
| ~ 55 | -C H₂-S | Benzylic carbon. |
| ~ 42 | N-C H₂CH₃ | Methylene carbon of the ethyl group. |
| ~ 14 | N-CH₂C H₃ | Methyl carbon of the ethyl group. |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~ 2230 | C≡N (Nitrile) | Strong, sharp stretch |
| ~ 1350 | S=O (Sulfonamide) | Asymmetric stretch |
| ~ 1160 | S=O (Sulfonamide) | Symmetric stretch |
| ~ 3100-3000 | C-H (Aromatic) | Stretch |
| ~ 2980-2850 | C-H (Aliphatic) | Stretch |
Mass Spectrometry (MS)
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Molecular Ion (M⁺): Expected at m/z = 252.
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Key Fragments: A prominent fragment would likely be the loss of the diethylamino group or cleavage at the benzylic position to give the 4-cyanobenzyl cation (m/z = 116).
Chemical Reactivity and Potential Applications
Reactivity Profile
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Benzylic Sulfonamide Core: The C(sp³)-N bond of benzylic sulfonamides can be activated for cross-coupling reactions.[1][2][3] Modern nickel-catalyzed methods, such as Kumada and cross-electrophile couplings, allow for the substitution of the sulfonamide group, positioning this molecule as a potential precursor for synthesizing complex diarylalkanes or other highly substituted structures.[1][3][4]
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Nitrile Group: The cyano group is a versatile functional handle. It can undergo:
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Hydrolysis: Conversion to a carboxylic acid or amide under acidic or basic conditions.
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Reduction: Transformation into a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation).
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Cycloaddition: Participation in reactions to form heterocyclic rings like tetrazoles.
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Sulfonamide Moiety: The sulfonamide group itself is generally robust and chemically stable, making it an excellent linker or pharmacophore that can withstand various reaction conditions.
Potential Applications in Drug Discovery
The structural motifs within this molecule are prevalent in medicinal chemistry, suggesting several avenues for its application.
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Enzyme Inhibition: The sulfonamide group is a classic zinc-binding group found in many carbonic anhydrase and matrix metalloproteinase inhibitors. The 4-cyanophenyl group is a key feature in non-steroidal aromatase inhibitors used in oncology.[5][6] Therefore, this compound could serve as a scaffold or lead compound for developing novel enzyme inhibitors.
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Receptor Modulation: The combination of a rigid aromatic system and a flexible N,N-dialkylsulfonamide is found in antagonists for various receptors. For instance, related pyrazole-carboxamides with a cyanomethyl group have been explored as CB1 antagonists.[7]
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Antibacterial/Antifungal Agents: Sulfonamides are the basis of sulfa drugs, and numerous derivatives continue to be explored for antimicrobial properties.[8][9] The overall physicochemical properties of this molecule could be tuned to optimize cell permeability and target engagement in microbial systems.
Safety and Handling
No specific toxicology data is available for this compound. General laboratory safety precautions should be followed, based on the constituent functional groups.
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Handling: Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.
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Hazards: Aromatic nitriles can be toxic if ingested, inhaled, or absorbed through the skin. Sulfonamides may cause allergic reactions in sensitive individuals.
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Storage: Store in a cool, dry place away from strong oxidizing agents and moisture.
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